molecular formula C14H11N3 B7627562 6-Quinolin-6-ylpyridin-3-amine

6-Quinolin-6-ylpyridin-3-amine

Cat. No.: B7627562
M. Wt: 221.26 g/mol
InChI Key: OCIVBGOLIMGFRX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-6-ylpyridin-3-amine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a quinoline derivative with a pyridine derivative in the presence of a palladium catalyst and a boronic acid or boronic ester. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process would be optimized for efficiency and yield, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 6-Quinolin-6-ylpyridin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines and alcohols.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form quinoline-6-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield reduced derivatives of the compound.

  • Substitution: Substitution reactions can lead to the formation of various substituted quinolines and pyridines.

Scientific Research Applications

6-Quinolin-6-ylpyridin-3-amine has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has shown potential as a bioactive molecule in various biological assays.

  • Medicine: It may have therapeutic potential in the development of new drugs.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

6-Quinolin-6-ylpyridin-3-amine is similar to other quinoline and pyridine derivatives, such as quinoline-3-amine and pyridine-3-amine. its unique structure, with the quinoline ring attached to the pyridine ring, gives it distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and biological interactions that are not possible with other similar compounds.

Comparison with Similar Compounds

  • Quinoline-3-amine

  • Pyridine-3-amine

  • 2-Methylquinoline-3-amine

  • 4-Methylpyridine-3-amine

Properties

IUPAC Name

6-quinolin-6-ylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3/c15-12-4-6-14(17-9-12)11-3-5-13-10(8-11)2-1-7-16-13/h1-9H,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCIVBGOLIMGFRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C3=NC=C(C=C3)N)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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